Prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-(prop-2-ynyloxy)ethyl)-4H-chromene-3-carboxylate
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Overview
Description
CXL146 is a novel 4H-chromene derivative that has garnered significant attention in the field of medicinal chemistry. This compound is particularly noted for its ability to selectively target and eliminate multidrug-resistant cancer cells by inhibiting the 78-kDa glucose-regulated protein (GRP78), a master regulator of endoplasmic reticulum stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXL146 involves the formation of the 4H-chromene core structure, which is achieved through a series of organic reactions. The specific synthetic route and reaction conditions for CXL146 are detailed in various research articles. Typically, the synthesis involves the use of starting materials such as substituted benzaldehydes and malononitrile, which undergo a Knoevenagel condensation followed by cyclization to form the chromene core .
Industrial Production Methods
While detailed industrial production methods for CXL146 are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions to ensure higher yields and purity. This would include the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
CXL146 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in CXL146.
Substitution: The chromene core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving CXL146 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of CXL146 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized chromene derivatives, while substitution reactions can introduce new functional groups to the chromene core .
Scientific Research Applications
CXL146 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
CXL146 exerts its effects by targeting the 78-kDa glucose-regulated protein (GRP78), an endoplasmic reticulum chaperone that plays a crucial role in regulating endoplasmic reticulum stress. The compound activates the unfolded protein response, leading to a series of downstream events, including the activation of extracellular signal-regulated kinase 1/2 and c-Jun N-terminal kinase. These events ultimately result in apoptosis of multidrug-resistant cancer cells .
Comparison with Similar Compounds
Similar Compounds
CXL146 is part of a broader class of 4H-chromene derivatives. Similar compounds include other chromene-based molecules that also target GRP78 and exhibit selective cytotoxicity towards multidrug-resistant cancer cells .
Uniqueness
What sets CXL146 apart from other similar compounds is its high selectivity and potency in targeting GRP78. This selectivity makes it particularly effective in overcoming multidrug resistance in cancer cells, a significant challenge in cancer therapy .
Properties
Molecular Formula |
C24H20N2O5 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-prop-2-ynoxyethyl)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O5/c1-4-10-29-21(27)14-19-18-13-16(17-8-9-26-15(3)12-17)6-7-20(18)31-23(25)22(19)24(28)30-11-5-2/h1-2,6-9,12-13,19H,10-11,14,25H2,3H3 |
InChI Key |
HLNKVUKTJMCVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC3=C(C=C2)OC(=C(C3CC(=O)OCC#C)C(=O)OCC#C)N |
Origin of Product |
United States |
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